molecular formula C13H16N2OS2 B14206831 N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide CAS No. 827022-58-2

N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide

Cat. No.: B14206831
CAS No.: 827022-58-2
M. Wt: 280.4 g/mol
InChI Key: YVNFVGKWUWCMMX-UHFFFAOYSA-N
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Description

N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and acetamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This helps in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.

    Industry: Used in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with the synthesis of pro-inflammatory molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

827022-58-2

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2-[(2-phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl]acetamide

InChI

InChI=1S/C13H16N2OS2/c1-10(16)14-7-8-17-12-9-18-13(15-12)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,16)

InChI Key

YVNFVGKWUWCMMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC1CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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